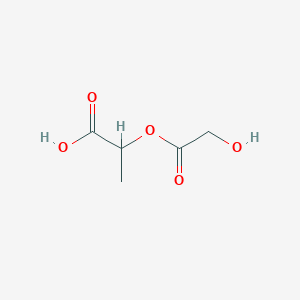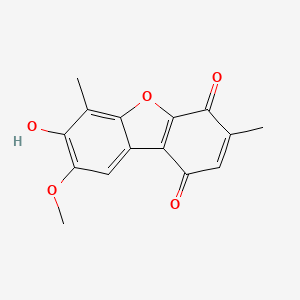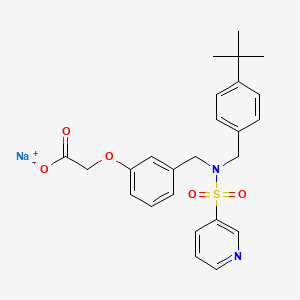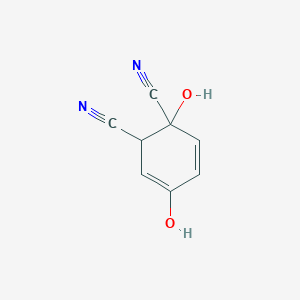
2-(2-Hydroxyacetyl)oxypropanoic acid
Overview
Description
2-(2-Hydroxyacetyl)oxypropanoic acid is a biodegradable functional polymer synthesized from the polymerization of lactic acid and glycolic acid. This compound is widely used in pharmaceuticals and medical engineering materials due to its biocompatibility, non-toxicity, and good plasticity .
Preparation Methods
2-(2-Hydroxyacetyl)oxypropanoic acid can be prepared via direct synthesis and ring-opening polymerization. The direct synthesis involves the polycondensation of lactic acid and glycolic acid . Industrial production methods often use ring-opening polymerization of lactide and glycolide, with catalysts such as tin 2-ethylhexanoate and initiators like 1-dodecanol . The reaction conditions, such as temperature and catalyst concentration, significantly affect the molecular weight and properties of the resulting polymer .
Chemical Reactions Analysis
2-(2-Hydroxyacetyl)oxypropanoic acid undergoes hydrolytic degradation, where water penetrates the polymer matrix, leading to the cleavage of ester bonds . This degradation process can be divided into four stages: hydration, initial degradation, constant degradation, and solubilization . The major products formed from these reactions are lactic acid and glycolic acid .
Scientific Research Applications
2-(2-Hydroxyacetyl)oxypropanoic acid has a wide range of scientific research applications. It is extensively used in drug delivery systems due to its biodegradability and ability to provide controlled release of active pharmaceutical ingredients . In the field of tissue engineering, it is used to create scaffolds that support cell growth and tissue regeneration . Additionally, it is employed in the development of nanoparticles for targeted drug delivery, particularly in cancer therapy .
Mechanism of Action
The mechanism of action of poly(lactic acid-co-glycolic acid) in drug delivery involves two principal mechanisms: drug diffusion from the polymer matrix during the initial release phase and drug release by the erosion of the polymer matrix during the later phase . The degradation process is autocatalyzed by the carboxylic end groups, leading to a gradual breakdown of the polymer and release of the encapsulated drug .
Comparison with Similar Compounds
2-(2-Hydroxyacetyl)oxypropanoic acid is often compared with other biodegradable polymers such as poly(lactic acid) and poly(glycolic acid). While poly(lactic acid) has a slower degradation rate and is more hydrophobic, poly(glycolic acid) degrades faster and is more hydrophilic . This compound combines the properties of both, offering a tunable degradation rate and improved mechanical properties . Other similar compounds include poly(ε-caprolactone), which has a slower degradation rate and is used in long-term drug delivery applications .
Properties
Molecular Formula |
C5H8O5 |
|---|---|
Molecular Weight |
148.11 g/mol |
IUPAC Name |
2-(2-hydroxyacetyl)oxypropanoic acid |
InChI |
InChI=1S/C5H8O5/c1-3(5(8)9)10-4(7)2-6/h3,6H,2H2,1H3,(H,8,9) |
InChI Key |
HKVBZVITUCIVRZ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)OC(=O)CO |
Canonical SMILES |
CC(C(=O)O)OC(=O)CO |
Synonyms |
Acid Polyester, Glycolic-Lactic Dimethyldioxanedione Polymer with Dioxanedione Polymer Dioxanedione Polymer with Dimethyldioxanedione Polymer Glycolic Lactic Acid Polyester Glycolic-Lactic Acid Polyester Poly(Glycolide Lactide)Copolymer Poly(Lactide-Co-Glycolide) Poly(Lactide-Co-Glycoside) Polyester, Glycolic-Lactic Acid Polygalactin 910 Polyglactin Polyglactin 910 Vicryl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-N-(3,4-dichlorophenyl)-2-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-3-(dimethylamino)prop-2-enamide](/img/structure/B1260808.png)


![4,5-Dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate](/img/structure/B1260813.png)




![(5R,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1260822.png)


![4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B1260831.png)


